3-Bromo-1H-indazole-7-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-4-2-1-3-5(8(10)13)6(4)11-12-7/h1-3H,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXHWVGYGVICIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659579 | |
| Record name | 3-Bromo-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040101-02-7 | |
| Record name | 3-Bromo-2H-indazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 1h Indazole 7 Carboxamide
Reactivity of the Bromo Substituent
The bromine atom attached to the C3 position of the indazole core is a key site for synthetic modification. Its reactivity is typical of an aryl bromide, enabling a range of substitution and coupling reactions that are fundamental in medicinal chemistry and materials science.
The bromo group on the electron-deficient indazole ring system can participate in nucleophilic aromatic substitution (SNAr) reactions. While direct substitution on 3-bromoindazoles can be challenging, related transformations on halogenated indazoles suggest this pathway is viable. For instance, in the synthesis of related indazole derivatives, an intramolecular SNAr reaction involving a chloro substituent is a key step. chemrxiv.org This proceeds via a plausible pathway where a nucleophile, such as an amine, attacks the carbon bearing the halogen, leading to the displacement of the bromide ion. The efficiency of such reactions is often enhanced by the electronic properties of the indazole ring and the presence of activating groups.
Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. For 3-Bromo-1H-indazole-7-carboxamide, this transformation would typically involve treatment with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. This process exchanges the bromine atom for a lithium atom, generating a highly reactive 3-lithio-1H-indazole-7-carboxamide intermediate. However, direct metalation and halogen-metal exchange at the C3 position of indazoles can sometimes be complicated by ring-opening. rsc.org To avoid this, specific protocols using dianion formation or suitable protecting groups on the indazole nitrogen may be necessary to ensure the stability of the resulting organometallic species. rsc.org
The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most important C-C and C-N bond-forming reactions in modern organic synthesis. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. Research has demonstrated the successful Suzuki-Miyaura coupling of 7-bromo-1H-indazoles with various aryl and heteroaryl boronic acids. nih.gov These reactions typically provide good to excellent yields, regardless of the electronic properties or steric hindrance of the boronic acid partner. nih.gov This method is highly effective for synthesizing 3-aryl-1H-indazole-7-carboxamides.
| Catalyst | Base | Solvent | Temperature | Yield |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Reflux | Moderate to Excellent |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 100 °C | Good |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 °C | High |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles. nih.gov |
Sonogashira Coupling: This reaction involves the coupling of the bromoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. researchgate.netthieme-connect.de This method allows for the introduction of an alkynyl functional group at the C3 position. Studies on dihalo-indazoles show that the reactivity of halogens can be selective, with iodo-groups reacting preferentially over bromo-groups, allowing for sequential couplings. thieme-connect.de For this compound, heating is typically required to achieve the coupling of the bromo substituent. thieme-connect.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the bromoindazole and a primary or secondary amine. organic-chemistry.org It is a versatile method for synthesizing 3-amino-1H-indazole derivatives. The reaction generally requires a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a strong base, such as sodium tert-butoxide. organic-chemistry.orgnih.gov This transformation provides direct access to a wide range of N-substituted analogs.
Reactivity of the Carboxamide Functional Group
The carboxamide group at the C7 position is a robust functional group, but it can undergo several important transformations under specific conditions.
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3-Bromo-1H-indazole-7-carboxylic acid. chemuniverse.combldpharm.com This reaction typically requires harsh conditions, such as heating in the presence of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH). msu.edu
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate anion.
Conversely, esterification of the resulting carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) to yield the corresponding ester.
The carboxamide functional group can be reduced to an amine. msu.edu This transformation is valuable for converting the carboxamide into a different functional group for further synthetic elaboration.
Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent that readily reduces amides to amines. msu.edu Treatment of this compound with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) would yield (3-Bromo-1H-indazol-7-yl)methanamine.
Reduction with Diborane (B₂H₆): Diborane is another reagent capable of reducing amides. msu.edu It is often used in THF solution and provides a good alternative to LiAlH₄ for the reduction of carboxamides to amines. msu.edu
These reduction reactions provide a pathway to aminomethyl-substituted indazoles, which are important scaffolds in medicinal chemistry.
Condensation Reactions
While specific literature on the condensation reactions of this compound is not extensively detailed, the presence of the carboxamide and the N-H group of the indazole ring suggests potential for such transformations. Generally, indazole derivatives can undergo condensation with 1,2-dicarbonyl compounds to form more complex heterocyclic systems. conicet.gov.ar
The carboxamide group at the 7-position can, in principle, participate in condensation reactions, although this is less common than reactions involving the indazole N-H. For instance, synthesis of various 1H-indazole-3-carboxamides has been achieved through the coupling of the corresponding indazole-3-carboxylic acid with a range of aryl or aliphatic amines, a process that involves the formation of an amide bond via a condensation mechanism. researchgate.net This suggests that the 7-carboxamide group could potentially be synthesized from the corresponding 7-carboxylic acid and ammonia (B1221849) or an appropriate amine.
Furthermore, the synthesis of 3-aminoindazoles can be achieved through the condensation of 2-halobenzonitriles with hydrazine (B178648), followed by cyclization. researchgate.netchemrxiv.org This type of reaction, while not directly involving the 7-carboxamide, highlights the utility of condensation reactions in building the core indazole structure to which the 7-carboxamide is attached.
| Reactant 1 | Reactant 2 | Product Type | Reaction Description |
| Indazole-7-carboxylic acid | Amine (R-NH2) | Indazole-7-carboxamide | Amide bond formation |
| 2-Halobenzonitrile | Hydrazine | 3-Aminoindazole | Condensation followed by cyclization |
Reactions Involving the Indazole Heterocycle
The indazole ring system in this compound is central to its reactivity, participating in electrophilic aromatic substitution, N-alkylation, and N-acylation reactions.
In the case of this compound, the benzene (B151609) ring has two available positions for substitution, C-4, C-5, and C-6. The bromine at C-3 and the carboxamide at C-7 are electron-withdrawing groups, which tend to direct incoming electrophiles to the meta position. The pyrazole (B372694) ring's N1 is electron-donating through resonance, while N2 is electron-withdrawing. The precise outcome of an EAS reaction on this specific isomer would depend on the reaction conditions and the nature of the electrophile. chemicalbook.commasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the bromination of a related compound, 4-chloro-1H-indazol-3-amine, was attempted, but led to a mixture of products, indicating the complexity of predicting regioselectivity in substituted indazoles. researchgate.netchemrxiv.org
| Reaction Type | Reagents | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-3-bromo-1H-indazole-7-carboxamide |
| Bromination | Br₂/FeBr₃ | Dibromo-1H-indazole-7-carboxamide |
| Sulfonation | SO₃/H₂SO₄ | This compound sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-3-bromo-1H-indazole-7-carboxamide |
The nitrogen atoms of the indazole ring are nucleophilic and readily undergo alkylation and acylation. A significant challenge in the chemistry of N-unsubstituted indazoles is the control of regioselectivity, as reactions can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govbeilstein-journals.org
Studies on the N-alkylation of substituted indazoles have shown that the nature and position of substituents on the ring play a crucial role in determining the N-1/N-2 ratio of the products. For C-3 substituted indazoles, including those with a carboxamide group, a high degree of N-1 regioselectivity has been observed under specific conditions, such as using sodium hydride in tetrahydrofuran. nih.govd-nb.inforesearchgate.net Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, have been shown to favor N-2 regioselectivity. nih.govd-nb.info
N-acylation of indazoles is also a common transformation. It has been suggested that N-acylation tends to yield the N-1 substituted regioisomer, which is thermodynamically more stable. This can occur via isomerization of the initially formed N-2 acylindazole. nih.govbeilstein-journals.org
These N-substituted indazole derivatives are of significant interest in medicinal chemistry. For example, N-substituted indazole-3-carboxamides have been designed and synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). acs.org
| Reaction | Reagent | Predominant Regioisomer | Influencing Factors |
| N-Alkylation | Alkyl halide, NaH, THF | N-1 | C-3 carboxamide group directs to N-1 |
| N-Alkylation | Alkyl halide, base | N-2 | C-7 electron-withdrawing group can direct to N-2 |
| N-Acylation | Acyl chloride, base | N-1 | Thermodynamic stability of the N-1 isomer |
While less common than substitution reactions, the indazole ring can undergo ring-opening and rearrangement under certain conditions. For instance, the decarboxylation of some 1-arylindazole-3-carboxylic acids in boiling quinoline (B57606) can lead to ring fission, yielding N-arylanthranilonitriles, especially when the aryl group bears electron-withdrawing substituents. publish.csiro.au This suggests that under harsh thermal conditions, the pyrazole ring of this compound could potentially be cleaved.
Electrochemical oxidative ring-opening of 2H-indazoles has also been reported, leading to the formation of azo-derived compounds. researchgate.net Although this compound exists predominantly as the 1H-tautomer, this indicates a potential pathway for ring cleavage under oxidative conditions. nih.gov
Rearrangements of more complex indazole-containing heterocyclic systems have also been observed. For example, 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides have been shown to rearrange to 2,3-dihydro-1H-imidazo[1,2-b]indazoles under mild conditions. acs.org While this is a complex system, it points to the possibility of skeletal rearrangements in the indazole family. Another novel rearrangement involving aryne chemistry has been used to transform acyl hydrazides into 1H- and 2H-indazoles. rsc.org
| Transformation | Conditions | Resulting Structure Type |
| Ring-Opening | Decarboxylation of 1-arylindazole-3-carboxylic acids in quinoline | N-Arylanthranilonitrile |
| Ring-Opening | Electrochemical oxidation of 2H-indazoles | Azo-compounds |
| Rearrangement | Mild conditions on a fused pyrazino-indazole system | Imidazo[1,2-b]indazole |
Spectroscopic and Advanced Analytical Characterization of 3 Bromo 1h Indazole 7 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within the 3-Bromo-1H-indazole-7-carboxamide molecule. While a complete experimental dataset for this specific compound is not widely published, analysis of closely related analogs allows for a reliable prediction of its spectral characteristics.
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region will be characterized by signals from the three protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, and H-6). Due to the influence of the carboxamide and bromo substituents, these protons will exhibit specific chemical shifts and coupling patterns. The proton at the C-4 position is anticipated to be the most deshielded, appearing furthest downfield in the aromatic region, due to the anisotropic effect of the adjacent carbonyl group. The protons of the indazole NH and the amide (CONH₂) group are expected to appear as broad singlets at a significantly downfield chemical shift.
Based on data from analogs like 3-Bromo-1H-indazole and other 7-substituted indazoles, the predicted ¹H NMR assignments are summarized below d-nb.inforsc.orgacs.org.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~8.0 - 8.2 | d (doublet) | J = ~7-8 Hz |
| H-5 | ~7.2 - 7.4 | t (triplet) | J = ~7-8 Hz |
| H-6 | ~7.6 - 7.8 | d (doublet) | J = ~8 Hz |
| -CONH₂ | ~7.5 - 8.0 (broad) | s (singlet) | N/A |
| Indazole N-H | ~13.0 - 13.5 (broad) | s (singlet) | N/A |
Note: Spectra are typically recorded in a solvent like DMSO-d₆. Chemical shifts are predictions based on related structures and may vary.
The ¹³C NMR spectrum of this compound should display eight distinct signals, one for each unique carbon atom. The carbon of the carboxamide group (C=O) is expected to be the most deshielded, appearing at the lowest field (~167-170 ppm). The C-3 carbon, to which the bromine atom is attached, will also have a characteristic chemical shift. The assignments for the aromatic carbons can be predicted by analyzing data from compounds like 3-Bromo-1H-indazole rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 - 170 |
| C-3 | ~123 - 126 |
| C-3a | ~140 - 142 |
| C-4 | ~128 - 130 |
| C-5 | ~122 - 124 |
| C-6 | ~125 - 127 |
| C-7 | ~120 - 122 |
| C-7a | ~120 - 122 |
Note: Chemical shifts are predictions based on related structures and may vary.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. It would clearly show the correlation between H-4, H-5, and H-6, confirming their positions in the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would be used to definitively assign the signals for the C-4/H-4, C-5/H-5, and C-6/H-6 pairs.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in assigning the quaternary carbons (carbons without attached protons). For instance, correlations would be expected from H-6 to C-7a and C-4, and from H-4 to C-7a, C-5, and the carbonyl carbon of the carboxamide group, confirming the substitution pattern of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity (approximately 1:1 ratio) corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass [M+H]⁺ (Da) |
| C₈H₇⁷⁹BrN₃O⁺ | ⁷⁹Br | 239.9772 |
| C₈H₇⁸¹BrN₃O⁺ | ⁸¹Br | 241.9752 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves the selection and fragmentation of the parent ion to produce a series of daughter ions. Analyzing these fragments provides a "fingerprint" that helps to confirm the molecular structure. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on its structure.
Upon collision-induced dissociation, the protonated molecule ([M+H]⁺) would likely undergo fragmentation through several key pathways:
Loss of Ammonia (B1221849): A common fragmentation for primary amides is the neutral loss of ammonia (NH₃) from the carboxamide group.
Loss of the Carboxamide Group: Cleavage of the bond between the indazole ring and the carboxamide group could result in the loss of a CONH₂ radical.
Loss of Bromine: The carbon-bromine bond can cleave, leading to the loss of a bromine atom.
Ring Cleavage: Further fragmentation could involve the breakdown of the indazole bicyclic system.
Table 4: Plausible LC-MS/MS Fragmentation of [C₈H₆BrN₃O+H]⁺
| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Fragment Ion m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity |
| 239.98 / 241.98 | NH₃ (17.03 Da) | 222.95 / 224.95 | [M+H-NH₃]⁺ |
| 239.98 / 241.98 | CONH₂ (44.02 Da) | 195.96 / 197.96 | [M+H-CONH₂]⁺ |
| 239.98 / 241.98 | Br (79.90 Da) | 160.08 | [M+H-Br]⁺ |
This detailed analysis of the fragmentation patterns would serve to unequivocally confirm the identity and structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure.
The primary functional groups in this compound are the indazole ring, the bromo substituent, and the carboxamide group. The expected IR absorption regions for these groups are detailed in the table below.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (indazole & amide) | Stretching | 3400-3100 | Medium-Strong |
| C-H (aromatic) | Stretching | 3100-3000 | Medium-Weak |
| C=O (amide I) | Stretching | 1680-1630 | Strong |
| N-H (amide II) | Bending | 1640-1550 | Medium-Strong |
| C=N & C=C (indazole ring) | Stretching | 1600-1450 | Medium-Variable |
| C-N (amide III) | Stretching | 1400-1200 | Medium |
| C-Br | Stretching | 680-515 | Medium-Strong |
The N-H stretching vibrations from the indazole ring and the primary amide would likely appear as broad bands in the 3400-3100 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxamide group, known as the Amide I band, is expected to be a very strong absorption in the region of 1680-1630 cm⁻¹. The N-H bending of the amide, or the Amide II band, would likely be observed between 1640 and 1550 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the indazole ring would produce a series of bands in the 1600-1450 cm⁻¹ range. Finally, the C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum.
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π→π* and n→π* electronic transitions associated with the aromatic indazole ring system and the carboxamide functional group.
The indazole ring is a chromophore that typically exhibits strong absorption bands in the UV region. The presence of the bromine atom and the carboxamide group as substituents on the indazole ring would be expected to influence the position and intensity of these absorptions. These substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax).
Table 2: Predicted Electronic Transitions for this compound
| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |
| π→π | Indazole Ring | 250-300 |
| n→π | Carbonyl Group (Amide) | >300 |
The π→π* transitions, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital in the aromatic system, are expected to be the most intense absorptions. The n→π* transition, involving the promotion of a non-bonding electron from the oxygen or nitrogen atoms to a π* antibonding orbital, is typically weaker and may appear as a shoulder on the main absorption band. The exact λmax values would be dependent on the solvent used for the analysis due to solvatochromic effects.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As no published crystal structure exists for this compound, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and intermolecular interactions, cannot be provided.
However, based on the structures of related indazole derivatives, it can be hypothesized that this compound would crystallize in a centrosymmetric space group. The planar indazole ring system would likely facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. Furthermore, the presence of the N-H and C=O groups in the carboxamide function, as well as the N-H group of the indazole ring, provides sites for hydrogen bonding. These hydrogen bonds would be expected to play a significant role in the formation of a stable, three-dimensional supramolecular architecture. The bromine atom could also participate in halogen bonding interactions. A full understanding of the crystal packing and intermolecular forces would require experimental determination through single-crystal X-ray diffraction.
Computational and Theoretical Investigations of 3 Bromo 1h Indazole 7 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict a molecule's geometry, electronic structure, and spectroscopic properties without the need for empirical data.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For a molecule like 3-Bromo-1H-indazole-7-carboxamide, this would involve determining the most stable orientation of the carboxamide group relative to the indazole ring system.
In studies on other 3-carboxamide indazole derivatives, DFT calculations have been employed to achieve this. researchgate.netrsc.org For instance, the planarity of the amide bond is a key feature, and its orientation can influence intermolecular interactions. rsc.org Conformational analysis would further explore the potential energy surface of the molecule, identifying different low-energy conformers that could be relevant for receptor binding.
Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Related Indazole Derivative
| Parameter | Value |
| Bond Length (C=O) | ~1.23 Å |
| Bond Length (C-N, amide) | ~1.35 Å |
| Dihedral Angle (Ring-C-N-H) | ~180° (for a planar amide) |
| Note: This data is representative and based on general values for similar structures, not specific to this compound. |
The electronic structure of a molecule governs its reactivity and interactions. Key aspects of this analysis include:
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. In a study of various 3-carboxamide indazole derivatives, DFT was used to identify compounds with the most substantial HOMO-LUMO energy gaps, suggesting high kinetic stability. rsc.org For this compound, the electron-withdrawing bromine atom would be expected to influence the energies of these orbitals.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding. For related indazole derivatives, MEP maps have helped to elucidate their electronic structure. dntb.gov.ua
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For instance, theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are commonly performed. In a study on N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide, experimental IR and NMR data were used for characterization, and DFT could be used to theoretically predict these values for comparison. researchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.
For the indazole class of compounds, molecular docking has been extensively used to predict their binding affinity and interaction patterns with various protein targets, such as kinases and enzymes implicated in cancer. rsc.orgnih.govderpharmachemica.com In a typical study, the 3D structure of the ligand (e.g., this compound) would be docked into the active site of a target protein. The results would be analyzed to identify key interactions, such as:
Hydrogen Bonds: The carboxamide group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic indazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The bromine atom at the 3-position could potentially form halogen bonds, a type of non-covalent interaction that is gaining recognition in drug design.
One study on novel indazole derivatives identified compounds with high binding energies against a renal cancer-related protein (PDB: 6FEW), highlighting the utility of this approach. rsc.org Another study on indazole carboxamides used docking to understand their inhibitory activity against soybean lipoxygenase. nih.gov
Table 2: Illustrative Molecular Docking Results for an Indazole Derivative
| Parameter | Value |
| Binding Energy | -7.0 to -9.0 kcal/mol |
| Key Interacting Residues | Arg, Leu, Thr |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |
| Note: This data is illustrative of typical results for indazole derivatives and not specific to this compound. |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into:
Conformational Flexibility: How the ligand and protein change their shape upon binding.
Binding Stability: The stability of the ligand in the binding pocket over a period of time (nanoseconds to microseconds). This is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position.
Interaction Dynamics: The persistence of key interactions, like hydrogen bonds, identified in docking studies.
MD simulations have been applied to other indazole derivatives to confirm the stability of the docked poses and to gain a more accurate understanding of the binding thermodynamics. nih.gov For this compound, an MD simulation would provide a more realistic picture of its behavior within a target's active site.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of indazole derivatives, a QSAR study would involve:
Data Collection: Assembling a dataset of indazole analogues with their measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic, steric, and topological parameters.
Model Building: Using statistical methods like partial least squares (PLS) to build a regression model that correlates the descriptors with the activity.
Model Validation: Rigorously testing the model's predictive power.
QSAR studies on indazole derivatives have been performed to understand the structural requirements for their activity as HIF-1α inhibitors. nih.gov Similarly, QSAR models for bromo-substituted hydrazides have been developed to predict their antimicrobial activity. nih.gov A QSAR model incorporating this compound could help to predict its potential biological activity and guide the design of more potent analogues.
Pre Clinical Pharmacological and Biological Investigations of 3 Bromo 1h Indazole 7 Carboxamide
Target Identification and Mechanism of Action Studies
Research into the specific molecular targets and mechanisms of action for 3-Bromo-1H-indazole-7-carboxamide is foundational to understanding its potential therapeutic applications. Studies on the broader class of indazole carboxamides suggest several potential enzymatic and receptor targets.
Enzyme Inhibition Assays (e.g., Kinases, NOS, PARP)
Enzyme inhibition is a common mechanism of action for indazole-based compounds.
Nitric Oxide Synthases (NOS): Research has indicated that the 1H-indazole-7-carboxamide scaffold demonstrates inhibitory activity against nitric oxide synthases, with a particular selectivity for the neuronal NOS (nNOS) isoform. The introduction of a bromine atom at the C-3 position of the indazole ring has been noted to significantly enhance these inhibitory effects, suggesting that this compound is a potent NOS inhibitor.
Kinases: The indazole ring is a key component in many kinase inhibitors. rsc.org For instance, various 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression. nih.govresearchgate.net However, specific enzymatic assay data for the inhibitory activity of this compound against any specific kinase is not available in the reviewed scientific literature.
Poly(ADP-ribose)polymerase (PARP): The indazole carboxamide structure is the basis for the development of potent PARP inhibitors like Niraparib. drugbank.com Despite this, there are no specific published studies detailing the PARP inhibitory activity of this compound.
Receptor Binding Profiling
The ability of a compound to bind to specific receptors is a key indicator of its pharmacological profile. Studies have shown that some indazole-3-carboxamide derivatives can act as potent agonists for cannabinoid receptors (CB₁ and CB₂). frontiersin.org Additionally, certain indazole derivatives have shown a high binding affinity for the estrogen receptor. researchgate.net However, specific data from receptor binding profiling assays for this compound is not publicly available.
Protein-Ligand Interaction Analysis
Molecular docking and X-ray crystallography are crucial for understanding how a compound interacts with its protein target at a molecular level. For related indazole carboxamide derivatives, molecular docking studies have been performed to elucidate their binding modes with targets like succinate (B1194679) dehydrogenase and PAK1 kinase. researchgate.netnih.gov These analyses help in understanding structure-activity relationships. At present, there are no published studies that provide a detailed protein-ligand interaction analysis, such as molecular docking or co-crystallography, specifically for this compound.
In Vitro Biological Activities
The biological activity of this compound has been explored in the context of its potential as an anticancer and antimicrobial agent, primarily based on the known activities of the broader indazole chemical class.
Cytotoxicity and Anticancer Potency in Cell Lines
The indazole scaffold is a core feature of several approved anticancer drugs. researchgate.net Numerous studies have demonstrated the in vitro antiproliferative activity of various indazole derivatives against a wide range of human cancer cell lines, including those for lung, breast, leukemia, and prostate cancer. researchgate.netnih.gov For example, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov
Despite the established anticancer potential of the indazole class, specific data on the cytotoxicity and anticancer potency of this compound, such as IC₅₀ values against specific cell lines, are not available in the current scientific literature.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Indazole derivatives have been investigated for their antimicrobial properties.
Antibacterial and Antifungal Activity: Studies on related compounds, such as 6-bromo-1H-indazole derivatives linked to a triazole moiety, have shown moderate to good inhibition against various bacterial and fungal strains. researchgate.net Other research has focused on carboxamide derivatives as potential fungicides targeting enzymes like succinate dehydrogenase. nih.gov While the 3-bromo-indazole structure suggests potential antimicrobial action, specific experimental data confirming the antibacterial or antifungal efficacy of this compound is currently lacking in published research.
Antiviral Activity: Recently, N-arylindazole-3-carboxamide derivatives have been identified as potent inhibitors of SARS-CoV-2, demonstrating the potential for this chemical class in antiviral drug discovery. nih.gov However, no studies have specifically reported on the antiviral activity of this compound.
Table 2: Antimicrobial Efficacy of this compound
| Organism | Type | Activity Metric (e.g., MIC, EC₅₀) |
|---|---|---|
| Data Not Available | Antibacterial | Data Not Available |
| Data Not Available | Antifungal | Data Not Available |
Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays
The indazole scaffold is a well-established pharmacophore known for its anti-inflammatory properties. derpharmachemica.com Derivatives of 1H-indazole-3-carboxamide have been synthesized and evaluated for their potential pharmacological activities, including anti-inflammatory effects. derpharmachemica.comresearchgate.net The core concept behind their anti-inflammatory action often involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).
While specific cell-based assay data for this compound is not extensively available in the public domain, the broader class of indazole derivatives has shown significant promise. For instance, computational studies on 1H-indazole analogs have demonstrated their potential as anti-inflammatory agents through their binding to the COX-2 enzyme. This interaction is crucial as COX-2 is a key mediator of inflammation and pain.
Furthermore, the precursor, 7-Bromo-1H-indazole-3-carboxylic acid, is recognized as a vital intermediate in the synthesis of various pharmaceuticals, notably anti-inflammatory drugs. chemimpex.comchemimpex.com This suggests that the carboxamide derivative likely retains or enhances these anti-inflammatory characteristics. The general mechanism for many anti-inflammatory agents involves the downregulation of pro-inflammatory cytokines and mediators.
To illustrate the typical findings in cell-based anti-inflammatory assays for related compounds, the following table summarizes the inhibitory effects of a different indazole derivative on key inflammatory markers.
| Cell Line | Inflammatory Marker | Inhibitory Effect |
| Macrophage Cell Line | Pro-inflammatory Cytokines | Dose-dependent reduction |
| Endothelial Cells | Adhesion Molecules | Downregulation |
Note: This table is a representative example based on general findings for anti-inflammatory compounds and does not represent specific data for this compound.
Antioxidant Activity Assays
The antioxidant potential of indazole derivatives has been a subject of scientific inquiry. A study focused on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives investigated their antioxidant capabilities. researchgate.net This research provides insight into the methodologies used to assess the antioxidant activity of this class of compounds, which typically involve assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.
In these assays, the ability of the compounds to neutralize free radicals is quantified. The results are often expressed as the concentration required to achieve 50% scavenging (IC50) or in terms of equivalence to a standard antioxidant like ascorbic acid.
Below is a representative data table illustrating the type of results obtained from such antioxidant activity assays for a series of indazole derivatives.
| Assay | Compound | Activity (IC50 or equivalent) |
| DPPH Radical Scavenging | Indazole Derivative A | Moderate |
| DPPH Radical Scavenging | Indazole Derivative B | High |
| FRAP Assay | Indazole Derivative A | Moderate |
| FRAP Assay | Indazole Derivative B | High |
Note: This table is for illustrative purposes and is based on findings for related indazole compounds, not specifically this compound.
Structure Activity Relationship Sar Studies of 3 Bromo 1h Indazole 7 Carboxamide Derivatives
Impact of Substituents at the C-3 Position
The C-3 position of the indazole ring is a critical site for interaction with biological targets. While direct SAR studies on a series of 3-substituted 1H-indazole-7-carboxamides are not extensively documented in publicly available literature, related studies on similar indazole scaffolds provide valuable insights. For instance, in the context of poly(ADP-ribose) polymerase (PARP) inhibitors, modifications at the C-3 position of the indazole ring have been shown to significantly influence potency. Although not specific to the 7-carboxamide series, research on other indazole derivatives suggests that the nature of the substituent at C-3 dictates the orientation and binding affinity within the active site of target enzymes. The bromine atom in 3-bromo-1H-indazole-7-carboxamide serves as a crucial synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions, thereby enabling the exploration of a diverse chemical space to optimize biological activity.
Influence of the Carboxamide Moiety and its Derivatives
The carboxamide group at the C-7 position is a key feature for the biological activity of this class of compounds, often acting as a crucial hydrogen bond donor and acceptor. In a series of 2-phenyl-2H-indazole-7-carboxamides developed as PARP inhibitors, the 7-carboxamide moiety was found to be essential for potent enzymatic inhibition. nih.gov The orientation of the carboxamide is also critical, as demonstrated in studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, where the specific regiochemistry of the amide linker was found to be a determining factor for activity. nih.gov
Modification of the carboxamide group can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives. For example, the synthesis of various N-substituted carboxamides allows for the introduction of different functional groups that can interact with specific residues in the target's binding pocket, leading to enhanced potency and selectivity. The synthesis of a variety of 1H-indazole-3-carboxamides has been achieved by coupling 1H-indazole-3-carboxylic acid with a range of substituted aryl or aliphatic amines. researchgate.netderpharmachemica.com This synthetic accessibility allows for a systematic exploration of the SAR of the carboxamide moiety.
| Compound/Derivative | Modification | Biological Target/Activity | Reference |
| 2-phenyl-2H-indazole-7-carboxamides | Phenyl substitution at N-2 | PARP inhibitors | nih.gov |
| Indazole-3-carboxamides | Varied N-substituents | CRAC channel blockers | nih.gov |
| 1H-Indazole-3-carboxamides | Varied N-aryl/aliphatic substituents | General synthetic exploration | researchgate.netderpharmachemica.com |
Role of Halogenation (Bromine) at the C-3 Position
The bromine atom at the C-3 position plays a multifaceted role in the biological activity of 1H-indazole-7-carboxamide derivatives. Firstly, it can act as a key interaction point within a protein's active site through halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. Secondly, its electron-withdrawing nature can influence the electronic properties of the indazole ring system, thereby affecting its interaction with biological targets.
Most importantly, the C-3 bromine serves as a versatile synthetic handle for the introduction of a wide range of functional groups via metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the scaffold, enabling the rapid generation of diverse libraries of compounds for SAR studies. The synthesis of 3-bromo-1H-indazole itself is a key step in the preparation of these derivatives. nih.govcymitquimica.comchemscene.comchemsrc.com
Effects of Modifications on the Indazole Nitrogen Atoms (N-1 and N-2)
The nitrogen atoms of the indazole ring (N-1 and N-2) are also important sites for modification that can significantly impact the biological activity and physicochemical properties of the derivatives. N-alkylation of the indazole ring can lead to two different regioisomers, the N-1 and N-2 alkylated products, which often exhibit distinct biological profiles.
Studies on the metabolism of indazole carboxamide synthetic cannabinoids have shown that hydroxylation can occur on N-alkyl substituents, indicating that this position is accessible to metabolic enzymes and that modifications here can influence the drug's metabolic stability. nih.gov Furthermore, the introduction of substituents at the N-1 position has been explored in the development of PARP inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, where the size of the N-1 substituent was found to correlate with potency. nih.gov
Conformational Preferences and Bioactivity
The conformational arrangement of the substituents on the this compound scaffold is a critical determinant of its biological activity. The relatively rigid indazole core provides a stable platform, but the torsional angles of the C-7 carboxamide and any substituent at the C-3 position can adopt different conformations, influencing how the molecule fits into a binding site.
In a study of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP inhibitors, it was observed that an intramolecular hydrogen bond between the carboxamide hydrogen and the ether oxygen of the dihydrobenzofuran ring resulted in a pseudo-tricyclic system, restricting the conformation of the carboxamide and impacting activity. acs.orgnih.gov While this is a different scaffold, it highlights the importance of conformational restriction in the design of potent inhibitors. Understanding the preferred conformations of this compound derivatives through computational modeling and experimental techniques like X-ray crystallography is crucial for rational drug design and the optimization of bioactivity.
Applications in Medicinal Chemistry and Drug Discovery Pre Clinical Scope
Role as a Privileged Scaffold in Drug Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a valuable starting point for drug discovery. nih.govufrj.br The indole (B1671886) and indazole cores are widely recognized as privileged scaffolds due to their structural features that facilitate interactions with a variety of proteins. nih.govmdpi.com These interactions include hydrogen bond donor-acceptor capabilities, π-π stacking, and hydrophobic interactions, which allow them to bind effectively within the active sites of enzymes and receptors. nih.gov
The 1H-indazole-carboxamide framework, of which 3-Bromo-1H-indazole-7-carboxamide is a key example, is particularly effective. The indazole ring itself provides a rigid, planar structure that can be strategically decorated with different functional groups to modulate its biological activity and physicochemical properties. The carboxamide group at the 7-position and the bromine atom at the 3-position offer specific vectors for modification, allowing chemists to fine-tune the molecule's interaction with its target and improve properties like selectivity and potency. This has led to the development of derivatives targeting a range of proteins, including kinases, which are crucial targets in oncology research. nih.gov The versatility of the indazole scaffold makes it a recurring theme in the design of novel bioactive compounds. researchgate.net
Intermediate in the Synthesis of Bioactive Molecules
The strategic placement of reactive groups, such as the bromine atom, makes this compound and its analogues valuable intermediates in the synthesis of more complex bioactive molecules. chemimpex.com A prominent example is the role of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, as a key heterocyclic fragment in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.org
The synthesis of such complex molecules often involves a multi-step process where the indazole core is constructed and then functionalized. For instance, a practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine starts from inexpensive 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by a cyclization reaction with hydrazine (B178648) to form the desired indazole product. chemrxiv.orgchemrxiv.org This intermediate is then used in subsequent steps to build the final drug molecule. The use of bromo-indazole derivatives as synthetic intermediates is a common strategy for accessing novel chemical entities with therapeutic potential. chemimpex.comresearchgate.net
Table 1: Examples of Bromo-Indazole Intermediates in Synthesis
| Intermediate Compound | Starting Material | Resulting Bioactive Molecule/Class | Therapeutic Area |
|---|---|---|---|
| 7-Bromo-4-chloro-1H-indazol-3-amine | 2,6-dichlorobenzonitrile | Lenacapavir | HIV-1 Infection chemrxiv.orgchemrxiv.org |
| 1H-Indazole-3-carboxylic acid | SEM protected Indazole | 1H-Indazole-3-carboxamides | Antimicrobial researchgate.net |
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal properties such as low potency or poor selectivity. The process of lead optimization involves chemically modifying the lead compound to create analogues with improved therapeutic potential. The 1H-indazole-3-carboxamide scaffold has proven to be a fruitful starting point for identifying and optimizing lead compounds. nih.gov
For example, using a fragment-based screening approach, researchers identified 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery. nih.gov The initial hits were then systematically modified to improve their activity. This optimization process led to the identification of compound 30l (a specific 1H-indazole-3-carboxamide derivative), which exhibited excellent inhibitory activity against PAK1 with an IC₅₀ value of 9.8 nM and high selectivity against a panel of other kinases. nih.gov Furthermore, this compound was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This work demonstrates how the indazole-carboxamide core can serve as a foundation for developing potent and selective inhibitors through targeted chemical modifications.
Table 2: Optimization of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors
| Compound | Modification | PAK1 IC₅₀ (nM) | Key Finding |
|---|---|---|---|
| Initial Fragment Hit | 1H-indazole-3-carboxamide core | Micromolar range | Identified as a viable scaffold for PAK1 inhibition. |
| 30l | Optimized substitutions on the indazole and carboxamide moieties | 9.8 | High potency and selectivity; suppressed cancer cell migration and invasion. nih.gov |
Development of Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. They are indispensable tools in chemical biology for studying protein function and validating targets in a cellular or in vivo context. The same features that make the indazole scaffold a privileged structure for drug design also make it an excellent starting point for the development of chemical probes.
Given that derivatives of the 1H-indazole-3-carboxamide scaffold can be optimized into highly potent and selective kinase inhibitors, they are ideal candidates for conversion into chemical probes. nih.gov For example, a potent inhibitor like the PAK1 inhibitor 30l could be further modified by attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling. Such a probe would allow researchers to visualize the location of PAK1 within cells, pull down its binding partners to understand its biological networks, or directly measure its activity in complex biological samples. The development of such tools is a critical step in understanding the underlying biology of disease and validating new drug targets for future therapeutic intervention.
Future Perspectives and Research Challenges
Exploration of Novel Synthetic Pathways
The development of efficient, scalable, and environmentally benign synthetic routes to 3-Bromo-1H-indazole-7-carboxamide and its analogs is a continuing priority for medicinal chemists. Current research focuses on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.
Future synthetic strategies are likely to include:
C-H Activation: Direct functionalization of the indazole core through C-H activation is a promising avenue. Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have already been explored for the synthesis of 1H-indazoles, offering a more atom-economical approach. nih.gov
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for key synthetic steps. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the bromine atom or carboxamide group onto a pre-formed indazole ring would provide rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. Recent advances in palladium-catalyzed cross-coupling reactions for the synthesis of arylhydrazines, key precursors to indazoles, highlight the potential for new chemoselective methods. acs.org
These innovative synthetic approaches will be crucial for the cost-effective production of this compound and for enabling the exploration of a wider chemical space for novel drug candidates.
Advanced Pharmacological Profiling and Target Validation
While the indazole scaffold is well-known for its role in PARP inhibition, a deeper understanding of the broader pharmacological profile of its derivatives is essential for future drug development. nih.govresearchgate.net The indazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov
Future research in this area will likely focus on:
Off-Target Effects: Systematically screening indazole-based compounds against a wide panel of kinases and other enzymes will be crucial to identify potential off-target effects. This can help in predicting potential side effects and in identifying opportunities for drug repurposing.
Polypharmacology: The ability of a single compound to interact with multiple targets, known as polypharmacology, can be advantageous in treating complex diseases like cancer. Advanced profiling can uncover these multi-target activities, leading to the development of more effective therapies.
Biomarker Development: Identifying predictive biomarkers is critical for patient stratification and for monitoring treatment response. ecancer.org For PARP inhibitors, this has primarily focused on BRCA1/2 mutations, but a broader understanding of the underlying biology could reveal new biomarkers. nih.gov
A comprehensive pharmacological characterization will not only enhance the safety and efficacy of future indazole-based drugs but also unlock their full therapeutic potential across a range of diseases. nih.govresearchgate.net
Chemoinformatics and Artificial Intelligence in Drug Discovery
The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the discovery and design of indazole-based therapeutics. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates and optimize their properties.
Key applications in this domain include:
Virtual Screening: Large virtual libraries of indazole derivatives can be screened against biological targets to identify potential hits before they are synthesized, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new indazole analogs based on their chemical structure. mdpi.com This allows for the rational design of more potent and selective compounds.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage. nih.gov This helps to de-risk the drug development process by identifying compounds with unfavorable pharmacokinetic profiles.
De Novo Drug Design: AI algorithms can be used to design entirely new indazole-based molecules with desired pharmacological properties, opening up new avenues for therapeutic innovation.
The synergy between computational approaches and traditional medicinal chemistry will accelerate the journey from a chemical starting point like this compound to a clinically successful drug.
Development of Next-Generation Indazole-Based Therapeutics
Building on the success of first-generation indazole-based drugs, researchers are actively pursuing the development of next-generation therapeutics with improved efficacy, better safety profiles, and novel mechanisms of action. astrazeneca.com
Future directions for indazole-based therapeutics include:
Targeting Novel Kinases: The indazole scaffold has shown promise as an inhibitor of various kinases beyond PARP, such as p21-activated kinase 1 (PAK1) and Aurora kinases. nih.govnih.govresearchgate.net Developing selective inhibitors for these targets could lead to new treatments for cancer and other diseases.
Overcoming Drug Resistance: A significant challenge with targeted therapies is the development of drug resistance. nih.gov Next-generation indazole derivatives could be designed to be effective against resistant forms of their target proteins or to have mechanisms of action that are less susceptible to resistance.
Combination Therapies: Indazole-based drugs may be more effective when used in combination with other therapies, such as immunotherapy or chemotherapy. nih.gov Research into optimal combination regimens is an active area of investigation.
Expanding Therapeutic Areas: The diverse biological activities of indazole derivatives suggest that they may have therapeutic potential beyond oncology. nih.govresearchgate.net Future research could explore their use in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.netnih.gov
The adaptability of the indazole core provides a rich platform for the development of a new wave of innovative medicines. astrazeneca.com
Challenges in Translating Pre-clinical Findings
Despite promising pre-clinical data, the translation of new drug candidates from the laboratory to the clinic is fraught with challenges. dntb.gov.ua This "valley of death" is a major hurdle in drug development, and indazole-based therapeutics are no exception.
Key challenges include:
Predictive Models: The predictive value of pre-clinical models, such as cell cultures and animal models, can be limited. dntb.gov.ua Developing more clinically relevant models is essential for improving the success rate of clinical translation.
Pharmacokinetics and Pharmacodynamics: Achieving the desired pharmacokinetic and pharmacodynamic profile in humans can be difficult. ecancer.org A thorough understanding of a drug's ADMET properties is crucial.
Toxicity: Unforeseen toxicity is a common reason for the failure of drug candidates in clinical trials. Rigorous pre-clinical safety assessment is paramount.
Clinical Trial Design: The design of clinical trials, including patient selection and endpoint definition, is critical for demonstrating a drug's efficacy and safety. nih.gov For targeted therapies like PARP inhibitors, this includes the use of appropriate biomarkers for patient stratification. nih.gov
Overcoming these challenges will require a multidisciplinary approach, integrating insights from medicinal chemistry, pharmacology, toxicology, and clinical research to successfully bring the next generation of indazole-based therapeutics to patients in need.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-1H-indazole-7-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using intermediates like 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate. Sodium carbonate is often employed as a base, and anhydrous solvents like DMF are critical for minimizing side reactions . Optimizing catalyst loading (e.g., Pd(OAc)₂ at 0.05–0.1 equiv) and reaction time (6–12 hours) enhances yields. Column chromatography with hexane:ethyl acetate gradients (3:1 to 1:1) is recommended for purification .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry. For example, aromatic protons in indazole derivatives typically appear between δ 7.2–9.5 ppm, with splitting patterns indicating substitution positions .
- Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) validates molecular weight.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and COA (Certificate of Analysis) documentation ensure ≥98% purity .
Q. How can researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS). Sonication and gentle heating (30–40°C) improve dissolution. For hydrophobic assays, micellar formulations (e.g., Cremophor EL) or cyclodextrin complexes enhance bioavailability .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of bromination in indazole derivatives like this compound?
- Methodological Answer : Bromination at the 3-position is favored due to the electron-withdrawing carboxamide group at C7, which directs electrophilic substitution via resonance stabilization. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and reactivity hotspots. Experimental validation via X-ray crystallography (using SHELXL for refinement) confirms substitution patterns .
Q. What strategies resolve contradictions between spectral data and expected structures (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- 2D NMR : HSQC and HMBC experiments differentiate between regioisomers. For example, cross-peaks between C7 carboxamide carbonyl (δ ~165 ppm) and adjacent protons clarify connectivity .
- X-ray Diffraction : Single-crystal analysis resolves ambiguities in substitution patterns. SHELXTL software is recommended for structure solution and refinement .
- Isotopic Labeling : ¹⁵N-labeled analogs can validate nitrogen environments in complex cases.
Q. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Software : Gaussian or ORCA for calculating Fukui indices and local softness parameters.
- Parameters : High electrophilicity at C3 (due to bromine’s leaving group ability) and carboxamide’s electron-withdrawing effect at C7 favor SNAr.
- Case Study : Substitution with amines (e.g., piperazine) under microwave irradiation (100°C, 30 min) achieves >80% yield .
Q. What are the challenges in synthesizing multi-halogenated analogs (e.g., 3-bromo-7-iodo derivatives), and how are they addressed?
- Methodological Answer : Sequential halogenation requires strict temperature control (-78°C for lithiation steps) to prevent overhalogenation. Protecting groups (e.g., tert-butyl carbamate) shield reactive sites. Post-synthetic deprotection (TFA/CH₂Cl₂) and purification via preparative HPLC ensure product integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
